4-chloro-N'-{[2-(propan-2-yl)phenoxy]acetyl}benzohydrazide
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Overview
Description
4-chloro-N’-[(2-isopropylphenoxy)acetyl]benzohydrazide is a chemical compound with the molecular formula C18H19ClN2O3 and a molecular weight of 346.80806 g/mol . This compound is known for its applications in various scientific research fields due to its unique chemical properties.
Preparation Methods
The synthesis of 4-chloro-N’-[(2-isopropylphenoxy)acetyl]benzohydrazide involves several steps. One common method includes the reaction of 4-chlorobenzohydrazide with 2-isopropylphenoxyacetic acid under specific conditions . The reaction typically requires a solvent such as ethanol and a catalyst to facilitate the process. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
4-chloro-N’-[(2-isopropylphenoxy)acetyl]benzohydrazide undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: This compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles. Common reagents and conditions used in these reactions include solvents like ethanol or methanol, and catalysts such as palladium on carbon.
Scientific Research Applications
4-chloro-N’-[(2-isopropylphenoxy)acetyl]benzohydrazide has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-chloro-N’-[(2-isopropylphenoxy)acetyl]benzohydrazide involves its interaction with specific molecular targets and pathways. It may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways involved are still under investigation, but studies suggest that it may modulate inflammatory pathways and microbial growth .
Comparison with Similar Compounds
4-chloro-N’-[(2-isopropylphenoxy)acetyl]benzohydrazide can be compared with other similar compounds, such as:
4-chloro-N-isopropylcathinone: This compound has a similar structure but different functional groups, leading to distinct chemical and biological properties.
N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl)ethylamino]benzamides: These compounds share some structural similarities but have different applications and mechanisms of action
Properties
Molecular Formula |
C18H19ClN2O3 |
---|---|
Molecular Weight |
346.8 g/mol |
IUPAC Name |
4-chloro-N'-[2-(2-propan-2-ylphenoxy)acetyl]benzohydrazide |
InChI |
InChI=1S/C18H19ClN2O3/c1-12(2)15-5-3-4-6-16(15)24-11-17(22)20-21-18(23)13-7-9-14(19)10-8-13/h3-10,12H,11H2,1-2H3,(H,20,22)(H,21,23) |
InChI Key |
IITWQQGDDFDNAE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC=CC=C1OCC(=O)NNC(=O)C2=CC=C(C=C2)Cl |
Origin of Product |
United States |
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